S-Methyl-L-thiocitrulline acetate
Overview
Description
S-Methyl-L-thiocitrulline acetate is a potent inhibitor of inducible nitric oxide synthase, with a preference for constitutive (neuronal) over inducible (endothelial) nitric oxide synthase . This compound is a derivative of L-arginine, where the guanidino NH2 group is replaced by a methylsulfanyl group . It is widely used in scientific research due to its unique properties and applications.
Biochemical Analysis
Biochemical Properties
S-Methyl-L-thiocitrulline acetate plays a significant role in biochemical reactions, particularly in the regulation of nitric oxide (NO) production. It interacts with enzymes such as nitric oxide synthase (NOS), including NOS1, NOS2, and NOS3 . The nature of these interactions involves the inhibition of NOS, thereby reducing the production of NO .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on NO production. By inhibiting NOS, it reduces the synthesis of NO, a molecule that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically NOS enzymes. It acts as a competitive inhibitor, binding to the active site of NOS and preventing the normal substrate, L-arginine, from binding. This inhibition results in reduced NO production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl-L-thiocitrulline acetate involves the reaction of L-citrulline with methyl iodide in the presence of a base, followed by the addition of acetic acid to form the acetate salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature and pressure control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Chemical Reactions Analysis
Types of Reactions
S-Methyl-L-thiocitrulline acetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones
Reduction: Can be reduced to form thiols
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted thiocitrulline derivatives
Scientific Research Applications
S-Methyl-L-thiocitrulline acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in inhibiting nitric oxide synthase and its effects on cellular processes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
S-Methyl-L-thiocitrulline acetate exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and L-citrulline . This inhibition affects various molecular targets and pathways, including:
Neuronal Nitric Oxide Synthase (nNOS): Inhibition leads to reduced nitric oxide production in neurons.
Endothelial Nitric Oxide Synthase (eNOS): Preferential inhibition of nNOS over eNOS.
Comparison with Similar Compounds
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPZPRDNPUAJY-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474693 | |
Record name | S-Methyl-L-thiocitrulline acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-92-4 | |
Record name | S-Methyl-L-thiocitrulline acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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